6-AMINO-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE
Description
6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one is a pyrimidinone derivative featuring a 6-amino substitution, a sulfanyl group at position 2 linked to a 2-(4-methoxyphenoxy)ethyl chain, and a ketone at position 3. Pyrimidinones are heterocyclic compounds with applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, or anti-inflammatory compounds . The sulfanyl (thioether) group in this compound may enhance stability or modulate interactions with biological targets compared to oxygen or nitrogen analogs. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX playing a role in refinement .
Properties
IUPAC Name |
4-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-9-2-4-10(5-3-9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRJSYHQFMKDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, ethyl bromide, and thiourea.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with ethyl bromide to form 2-(4-methoxyphenoxy)ethyl bromide.
Substitution Reaction: The intermediate is then reacted with thiourea to introduce the sulfanyl group, resulting in the formation of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the methoxy group.
Scientific Research Applications
6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrimidinones and sulfur-containing analogs, focusing on substituent effects and hypothetical properties.
6-Amino-2-(methylsulfanyl)-1H-pyrimidin-4-one
- Structural Differences: The methylsulfanyl group at position 2 replaces the bulkier 2-(4-methoxyphenoxy)ethyl chain in the target compound.
- Reactivity: The smaller substituent may increase susceptibility to oxidative metabolism (e.g., sulfoxide formation) relative to the sterically hindered ethyl-phenoxy chain. Biological Activity: Methylsulfanyl pyrimidinones are reported in kinase inhibition studies, suggesting the target compound could share similar mechanisms with modified selectivity due to its bulkier group .
Phosphonothiolate Derivatives (e.g., O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide)
- Structural Differences: These compounds feature phosphonothiolate groups instead of pyrimidinone cores, with sulfanyl groups bonded to phosphorus.
Montelukast Sodium (Leukotriene Receptor Antagonist)
- Structural Differences: Montelukast contains a sulfanyl group connecting quinoline and cyclopropaneacetic acid moieties, unlike the pyrimidinone core.
- Functional Insight: The sulfanyl group in Montelukast enhances binding to the leukotriene receptor via hydrophobic and van der Waals interactions. This suggests that the target compound’s sulfanyl-ethyl-phenoxy chain could similarly facilitate target engagement in biological systems .
Comparative Data Table
Research Findings and Limitations
- Structural Insights: The 4-methoxyphenoxyethyl chain in the target compound likely enhances binding to hydrophobic enzyme pockets compared to smaller analogs . Crystallographic studies using SHELX could resolve its conformation and intermolecular interactions .
- Activity Gaps: No direct biological data for the target compound were found in the provided evidence; comparisons rely on structural analogs.
- Synthetic Challenges: Introducing the 2-(4-methoxyphenoxy)ethyl group may require multi-step synthesis, contrasting with simpler methylsulfanyl analogs .
Biological Activity
6-AMINO-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of various studies aimed at elucidating its biological activities and therapeutic applications.
- Molecular Formula : C13H15N3O3S
- Molecular Weight : 293.3415 g/mol
- CAS Number : [specific CAS number not provided in the search results]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group and the methoxyphenoxy moiety enhances its binding affinity to various proteins and enzymes, potentially modulating their activity. This modulation can lead to various biochemical effects, including inhibition or activation of metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidinones can inhibit the growth of several bacterial strains, suggesting a potential role in treating infections .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . Further research is needed to confirm these effects specifically for this compound.
Case Studies
- Antimicrobial Efficacy : A study evaluated several pyrimidinone derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain modifications to the pyrimidinone structure significantly enhanced antimicrobial activity, suggesting that this compound could be a candidate for further development in this area .
- Cytotoxicity Against Cancer Cells : In vitro studies on cancer cell lines demonstrated that similar compounds could reduce cell viability significantly. This raises the possibility that this compound may also exhibit similar cytotoxic effects, warranting further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Amino-2-(phenylthio)-4(1H)-pyrimidinone | Structure | Antimicrobial, anticancer |
| 2-Amino-4-methoxy-6-(methylthio)pyrimidine | Structure | Anticancer |
| 6-Amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone | Structure | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
